N-(furan-2-ylmethyl)-5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide
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Overview
Description
N~2~-(2-FURYLMETHYL)-5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound characterized by the presence of furan and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-FURYLMETHYL)-5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps. One common method includes the reaction of m-cresol with thiocyanate under catalytic conditions to form an intermediate product. This intermediate is then reacted with halogenated isopropane in the presence of an alkali and a catalyst to yield another intermediate. Finally, this intermediate undergoes treatment with isopropyl magnesium halide to produce the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity while minimizing the use of toxic reagents and the generation of waste. The reaction conditions are carefully controlled to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-FURYLMETHYL)-5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
N~2~-(2-FURYLMETHYL)-5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(2-FURYLMETHYL)-5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-FURYLMETHYL)-6-METHYL-4-PYRIMIDINAMINE
- N-(2-Furylmethyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
Uniqueness
N~2~-(2-FURYLMETHYL)-5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURAMIDE is unique due to its specific structural features, such as the presence of both furan and phenoxy groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-5-[(4-propan-2-ylphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H21NO4/c1-14(2)15-5-7-16(8-6-15)24-13-18-9-10-19(25-18)20(22)21-12-17-4-3-11-23-17/h3-11,14H,12-13H2,1-2H3,(H,21,22) |
InChI Key |
VWUMUGWVMVXDQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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